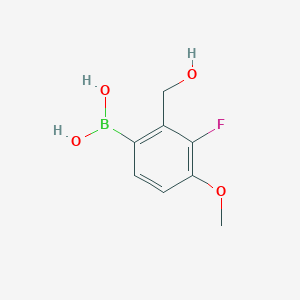

3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid

Description

3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is a fluorinated arylboronic acid derivative with a hydroxymethyl (-CH$2$OH) group at position 2, a methoxy (-OCH$3$) group at position 4, and fluorine at position 3 on the phenyl ring. This compound is structurally distinct due to the simultaneous presence of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, as well as a polar hydroxymethyl group.

Propriétés

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-14-7-3-2-6(9(12)13)5(4-11)8(7)10/h2-3,11-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQKAHZGBQVYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)F)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, 3-Fluoro-4-methoxybenzaldehyde.

Reduction: The aldehyde group of 3-Fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Borylation: The hydroxymethyl group is then introduced through a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkenes.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate or sodium hydroxide.

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Carboxylic Acids: Formed through oxidation of the hydroxymethyl group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Physicochemical Properties

- Polarity and Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to analogs with non-polar substituents (e.g., methyl or formyl groups) .

- Melting Point : The absence of hydroxymethyl in 3-fluoro-4-methoxyphenylboronic acid results in a higher melting point (206–211°C) due to greater crystallinity, whereas the hydroxymethyl group may introduce disorder, lowering the melting point .

Research Findings and Data

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Table 2: Solubility in Common Solvents

Challenges and Considerations

- Synthesis Complexity : Introducing a hydroxymethyl group requires precise control to avoid side reactions, unlike simpler methyl or methoxy derivatives .

- Stability : Hydroxymethyl groups may increase hygroscopicity, necessitating stringent storage conditions (e.g., anhydrous, low temperature) compared to more stable analogs like 3-fluoro-4-methoxyphenylboronic acid .

- Cost and Availability : The target compound is less commercially available than common fluorinated phenylboronic acids, requiring custom synthesis .

Activité Biologique

3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is . The presence of the boronic acid functional group allows for interactions with various biological molecules, including enzymes and receptors. Its unique substituents enhance its binding affinity and specificity towards target proteins, making it a candidate for pharmacological studies.

The primary mechanism of action for boronic acids, including 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid, involves their ability to form reversible covalent bonds with diols in biological systems. This property is particularly useful in targeting proteases and other enzymes involved in metabolic pathways.

Biochemical Pathways

The compound primarily affects the following pathways:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes.

- Suzuki–Miyaura Cross-Coupling Reaction : This reaction is significant for synthesizing various organic compounds, indicating its utility in drug development.

Biological Activities

Research indicates that 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid exhibits several biological activities:

1. Anticancer Activity

- In vitro studies have shown that boronic acids can inhibit the proliferation of cancer cell lines. For instance, structural analogs have demonstrated activity against breast cancer cells (MDA-MB-231) with IC50 values indicating potent inhibitory effects .

2. Antibacterial Properties

- Boronic acids are known to exhibit antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

3. Antiviral Activity

Case Studies and Research Findings

Several studies have explored the biological activity of similar boronic acid derivatives, providing insights into the potential applications of 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.